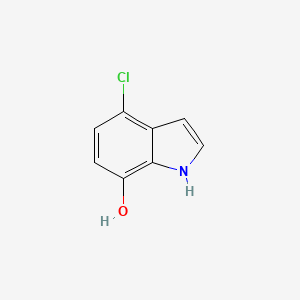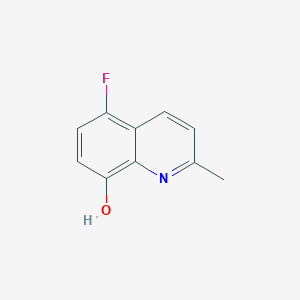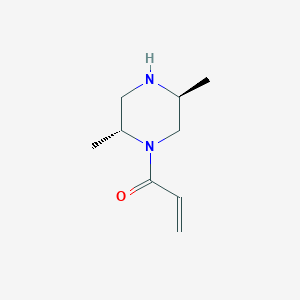
4-chloro-1H-indol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The presence of a chlorine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring imparts unique chemical properties to this compound, making it a valuable compound in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-indol-7-ol can be achieved through several methods. One common approach involves the reaction of 7-hydroxyindole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position . The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical production .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom at the 4-position can be reduced to form a hydrogen-substituted indole.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Formation of 4-chloro-1H-indol-7-one.
Reduction: Formation of 1H-indol-7-ol.
Substitution: Formation of 4-substituted indole derivatives, such as 4-amino-1H-indol-7-ol or 4-thio-1H-indol-7-ol.
Wissenschaftliche Forschungsanwendungen
4-chloro-1H-indol-7-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-chloro-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1H-indol-7-ol: Similar structure with a bromine atom instead of chlorine.
4-fluoro-1H-indol-7-ol: Similar structure with a fluorine atom instead of chlorine.
4-iodo-1H-indol-7-ol: Similar structure with an iodine atom instead of chlorine.
Uniqueness
4-chloro-1H-indol-7-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and biological activity, making it distinct from other halogen-substituted indole derivatives .
Eigenschaften
Molekularformel |
C8H6ClNO |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
4-chloro-1H-indol-7-ol |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H |
InChI-Schlüssel |
FBNJAKSTGDZHKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CNC2=C1O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)





![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)

![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)


